molecular formula C96H131F3N26O21 B13399241 H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA

H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA

Cat. No.: B13399241
M. Wt: 2042.2 g/mol
InChI Key: BYTQQKIREDEARA-UHFFFAOYSA-N
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Description

The compound “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of both D- and L-forms of amino acids, which can influence its biological activity and stability. The inclusion of trifluoroacetic acid (TFA) as a counterion further stabilizes the peptide and enhances its solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the peptide’s biological activity and stability .

Scientific Research Applications

The peptide has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as antimicrobial peptides, cancer therapeutics, and immunomodulatory agents.

    Industry: Utilized in the development of peptide-based materials, such as hydrogels and nanomaterials.

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as receptors, enzymes, or other proteins. The presence of both D- and L-forms of amino acids can enhance its binding affinity and specificity. The peptide may activate or inhibit signaling pathways, leading to various biological responses. The exact mechanism of action depends on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

    H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH: Similar peptide without TFA.

    H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.AcOH: Similar peptide with acetic acid as a counterion.

Uniqueness

The presence of trifluoroacetic acid (TFA) as a counterion in the peptide “H-DL-xiIle-DL-Val-DL-Trp-DL-His-DL-Arg-DL-Trp-DL-Tyr-DL-Ala-DL-Trp-DL-Ser-DL-Pro-DL-Ala-DL-Ser-DL-Arg-DL-xiIle-OH.TFA” enhances its solubility and stability compared to similar peptides with different counterions.

Properties

Molecular Formula

C96H131F3N26O21

Molecular Weight

2042.2 g/mol

IUPAC Name

2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C94H130N26O19.C2HF3O2/c1-9-49(5)75(95)89(135)118-76(48(3)4)90(136)115-70(39-56-43-105-64-25-16-13-22-61(56)64)84(130)114-71(40-57-44-100-47-106-57)86(132)109-65(26-17-33-101-93(96)97)80(126)113-69(38-55-42-104-63-24-15-12-21-60(55)63)83(129)112-67(36-53-29-31-58(123)32-30-53)82(128)107-51(7)78(124)111-68(37-54-41-103-62-23-14-11-20-59(54)62)85(131)117-73(46-122)91(137)120-35-19-28-74(120)88(134)108-52(8)79(125)116-72(45-121)87(133)110-66(27-18-34-102-94(98)99)81(127)119-77(92(138)139)50(6)10-2;3-2(4,5)1(6)7/h11-16,20-25,29-32,41-44,47-52,65-77,103-105,121-123H,9-10,17-19,26-28,33-40,45-46,95H2,1-8H3,(H,100,106)(H,107,128)(H,108,134)(H,109,132)(H,110,133)(H,111,124)(H,112,129)(H,113,126)(H,114,130)(H,115,136)(H,116,125)(H,117,131)(H,118,135)(H,119,127)(H,138,139)(H4,96,97,101)(H4,98,99,102);(H,6,7)

InChI Key

BYTQQKIREDEARA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CO)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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